Tantalum trichloride

Non-stoichiometric halides Phase homogeneity Tantalum chloride procurement

Tantalum trichloride (CAS 13569-67-0) is a non-stoichiometric Group 5 transition metal halide with a composition range of TaCl₂.₉ to TaCl₃.₁. It appears as a black-green crystalline solid that decomposes at approximately 440 °C and is distinguished from its closest higher-valent analog, tantalum pentachloride (TaCl₅, CAS 7721-01-9), by its lower oxidation state (+3 vs.

Molecular Formula Cl3Ta
Molecular Weight 287.3 g/mol
CAS No. 13569-67-0
Cat. No. B088243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum trichloride
CAS13569-67-0
Molecular FormulaCl3Ta
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESCl[Ta](Cl)Cl
InChIInChI=1S/3ClH.Ta/h3*1H;/q;;;+3/p-3
InChIKeyUDKRLEXYBPHRQF-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Trichloride (TaCl₃) Procurement Guide: Key Physicochemical Properties and Comparator Context


Tantalum trichloride (CAS 13569-67-0) is a non-stoichiometric Group 5 transition metal halide with a composition range of TaCl₂.₉ to TaCl₃.₁ [1]. It appears as a black-green crystalline solid that decomposes at approximately 440 °C and is distinguished from its closest higher-valent analog, tantalum pentachloride (TaCl₅, CAS 7721-01-9), by its lower oxidation state (+3 vs. +5), distinct thermal behavior, and unique cluster-forming chemistry [2]. Unlike the widely used TaCl₅—a white, moisture-sensitive solid that hydrolyzes vigorously—TaCl₃ is insoluble in room-temperature water but dissolves in boiling water to form a blue-green solution [1]. This compound serves as a critical intermediate in molten salt electrodeposition of tantalum and has been identified as the predominant gas-phase growth species in thermal CVD of tantalum metal coatings [3][4].

Why TaCl₅, NbCl₃, or Organotantalum Precursors Cannot Simply Replace Tantalum Trichloride


Generic substitution among tantalum chlorides or across Group 5 trichlorides is not scientifically defensible due to fundamentally divergent thermal stability windows, reduction pathways, and vapor-phase speciation. TaCl₅ (mp 216 °C, bp 239–242 °C) is a volatile, stoichiometric molecular solid that sublimes congruently and hydrolyzes instantly [1]; TaCl₃ decomposes before melting at ~440 °C without a stable liquid phase, and its non-stoichiometric composition (TaCl₂.₉–TaCl₃.₁) directly impacts batch-to-batch reproducibility in reductive processes [2]. Niobium trichloride, while isostructural in some respects, exhibits a wider and differently positioned homogeneity range (NbCl₃.₁₃–NbCl₂.₆₇) and disproportionates above 600 °C to niobium metal plus NbCl₅, rather than to lower chlorides as TaCl₃ does [3]. In thermal CVD, the actual tantalum-transport species derived from TaCl₅ feeds is TaCl₃(g)—meaning that TaCl₃ is not merely an alternative precursor but the mechanistically essential intermediate; omitting it from procurement considerations severs the connection between thermodynamic modeling and experimental deposition outcomes [4].

Quantitative Differentiation Evidence for Tantalum Trichloride vs. Closest Analogs


Non-Stoichiometric Composition Range: TaCl₃ (TaCl₂.₉–TaCl₃.₁) vs. NbCl₃ (NbCl₃.₁₃–NbCl₂.₆₇) vs. Stoichiometric TaCl₅

TaCl₃ is intrinsically non-stoichiometric with a documented homogeneity range of TaCl₂.₉ to TaCl₃.₁, meaning the actual Cl/Ta ratio in any given batch lies between 2.9 and 3.1 [1]. In contrast, TaCl₅ is a stoichiometric compound with fixed Cl/Ta = 5.0 [2]. The Group 5 analog NbCl₃ exhibits a wider homogeneity range of NbCl₃.₁₃ to NbCl₂.₆₇ (Cl/Nb = 2.67–3.13) with color variations from green (NbCl₂.₆₇) to brown (NbCl₃.₁₃), whereas TaCl₃ remains black-green across its entire range [3]. This non-stoichiometry is consequential: the exact Cl/Ta ratio affects reduction stoichiometry, vapor-phase equilibria, and the relative abundance of cluster species in solution.

Non-stoichiometric halides Phase homogeneity Tantalum chloride procurement

Thermal Disproportionation and Stability: TaCl₃ Decomposes at 440–500 °C, Diverging from TaCl₅ Sublimation and NbCl₃ Metal-Forming Decomposition

TaCl₃ undergoes two distinct thermal decomposition pathways that differ sharply from those of its comparators. At 440 °C, TaCl₃ disproportionates according to 3 TaCl₃ → TaCl₅ + 2 TaCl₂ without passing through a stable liquid phase [1]. Above 500 °C, further disproportionation releases TaCl₅ vapor [2]. In contrast, TaCl₅ sublimes congruently at 239–242 °C without decomposition at its boiling point [3]. NbCl₃, when heated above 600 °C, disproportionates to niobium metal and NbCl₅—releasing elemental metal rather than a lower chloride [4]. These divergent thermal behaviors mean that TaCl₃ cannot be substituted by TaCl₅ in processes that rely on in situ generation of lower tantalum chlorides, and NbCl₃ cannot substitute where metal-free lower halide chemistry is required.

Thermal stability Disproportionation Tantalum chloride handling

Predominant CVD Growth Species: TaCl₃(g) as the Mechanistically Essential Intermediate in Tantalum Metal Deposition

In thermal CVD of tantalum metal using TaCl₅ as the feedstock, kinetic modeling and computational fluid dynamics simulations have demonstrated that the predominant tantalum-containing growth species arriving at the substrate surface is TaCl₃(g), not TaCl₅(g) [1][2]. The developed reaction model fits experimental deposition rates well in the temperature range 750–850 °C and pressure range 25–990 mbar, with TaCl₃ abundance directly correlating with overall deposition rates [1]. At temperatures above ~900 °C, a change in the deposition mechanism occurs where the model diverges, attributed to shifting vapor-phase equilibria among TaCl₅, TaCl₄, TaCl₃, and TaCl₂ [3]. This finding establishes that TaCl₃ is not simply one of several possible tantalum precursors—it is the kinetically relevant species, whether the CVD process starts from TaCl₅, TaCl₄, or TaCl₃ itself.

Chemical vapor deposition Tantalum coating Growth species modeling CVD precursor selection

Molten Salt Electrodeposition Intermediate: Three-Step Reduction via Ta(III) in LiCl-KCl vs. Two-Step in Pure Alkali Chlorides

In LiCl/KCl eutectic melts at temperatures up to 1100 K, the electrodeposition of tantalum proceeds via a three-step reduction mechanism: Ta(V) → Ta(IV) → Ta(III) → Ta(0), with Ta(III) identified as a stable intermediate species by simultaneous impedance spectroscopy and Raman spectroscopy [1]. This contrasts with electrodeposition in pure alkali chloride melts (e.g., NaCl-KCl), where only a two-step mechanism Ta(V) → Ta(IV) → Ta(0) is observed, with equilibrium potentials of the two redox couples separated by merely 40 mV [1]. The presence of the Ta(III) intermediate in LiCl/KCl eutectic has direct implications for current efficiency, deposit morphology, and the onset of electronic conductivity (measured up to 0.5 Ω⁻¹ cm⁻¹ in KCl-TaCl₅/Ta systems at 1050 K) [1]. A related study on EC-AlCl₃-TaCl₅ ionic liquids at lower temperature also confirms discrete reduction peaks at −0.55 V, −0.72 V, and −1.12 V (vs. Al) corresponding to the sequential formation of Ta(IV) and Ta(III) complex ions [2].

Electrodeposition Molten salt electrochemistry Tantalum refining LiCl-KCl eutectic

Formation Thermochemistry: TaCl₃ ΔH°f = −139.5 kcal/mol Defines Its Position in the Ta-Cl Stability Cascade

The standard enthalpy of formation of crystalline TaCl₃ has been determined as ΔH°f = −139.5 kcal/mol (−583.9 kJ/mol) at 298.15 K, with complementary thermodynamic parameters ΔHsub = 62.5 kcal/mol, ΔSsub = 53 cal/(mol·K), and ΔG°f = −148.8 kcal/mol [1]. For comparison, the formation enthalpies of the adjacent tantalum chlorides are: ΔH°f(TaCl₅, solid) = −205.3 kcal/mol (−858.98 kJ/mol) [2] and ΔH°f(TaCl₄, solid) = −168.8 ± 0.5 kcal/mol [3]. The stepwise decrease in stability from TaCl₅ → TaCl₄ → TaCl₃ (ΔΔH ≈ 36.5 kcal/mol per Cl removed from TaCl₅ to TaCl₄, and ~29.3 kcal/mol from TaCl₄ to TaCl₃) quantifies the thermodynamic driving force for the disproportionation and reduction reactions that govern TaCl₃'s behavior in CVD and electrochemical systems.

Formation enthalpy Thermochemical stability Tantalum chloride thermodynamics

Hexanuclear Cluster Chemistry: [Ta₆Cl₁₈]⁴⁻ and [Ta₆Cl₁₄](H₂O)₄ as Differentiating Structural Motifs for Framework Materials

TaCl₃ spontaneously forms octahedral hexanuclear cluster cores with Ta–Ta bond distances of approximately 288 pm and Ta–Cl distances of ~244 pm within the {Ta₆Cl₁₂} unit [1]. Dissolution of TaCl₃ in HCl yields crystalline [Ta₆Cl₁₄]·7H₂O (also formulated as [Ta₆Cl₁₂]Cl₂·7H₂O), which serves as the universal synthetic entry point for derivatized clusters such as [Ta₆Cl₁₂(CN)₆]³⁻/⁴⁻ and mixed-valence species [Ta₆Cl₁₂]²⁺/³⁺/⁴⁺ [2][3]. The analogous niobium cluster system [Nb₆Cl₁₂]Cl₂ differs in both the accessible oxidation states and the lattice incorporation behavior: mixed Nb/Ta cluster solid solutions [(Nb,Ta)₆Cl₁₂]ⁿ⁺ can be prepared from co-reduction, but the pure tantalum clusters exhibit superior stability toward ligand substitution and a richer redox chemistry with discrete [Ta₆Cl₁₂]³⁺ and [Ta₆Cl₁₂]⁴⁺ cores coexisting in the same crystalline lattice [4]. TaCl₅, being a mononuclear species, does not form clusters without prior reduction.

Cluster chemistry Hexanuclear tantalum Metal-metal bonding Framework materials

Tantalum Trichloride: Evidence-Backed Application Scenarios for Procurement Decision-Making


Direct Precursor for Thermal CVD of Tantalum Metal Coatings on Complex Geometries

Based on the kinetic evidence that TaCl₃(g) is the predominant growth species in tantalum CVD from TaCl₅/H₂ feedstocks at 750–850 °C [1], using pre-synthesized TaCl₃ as a direct CVD precursor eliminates the in situ reduction step and may stabilize deposition rates across long narrow channels. This scenario is particularly relevant for coating plate heat exchangers, chemical reactor internals, and corrosion-resistant tubing where thickness uniformity inside high-aspect-ratio geometries is critical. The model-validated deposition window of 750–850 °C and 25–990 mbar [1] provides a directly actionable process envelope for industrial CVD engineers.

Ta(III) Intermediate Stabilization in LiCl-KCl Eutectic Molten Salt Electrodeposition of Tantalum

Electrochemical studies confirm that Ta(III) is a stable, spectroscopically observable intermediate in LiCl/KCl eutectic melts, enabling a three-step reduction pathway Ta(V)→Ta(IV)→Ta(III)→Ta(0) that is absent in pure alkali chloride electrolytes [2]. Procuring TaCl₃ as the starting material for molten salt electrolysis bypasses the initial Ta(V)→Ta(IV) reduction and allows direct investigation of the Ta(III)→Ta(0) deposition step. This is relevant for developing energy-efficient tantalum electrorefining processes and for fundamental studies of electronic conductivity in molten salt systems, where electronic conductivities up to 0.5 Ω⁻¹ cm⁻¹ have been measured exclusively in Ta(III)-containing melts [2].

Synthesis of Hexanuclear Tantalum Cluster Building Blocks for Framework and Semiconductor Materials

The dissolution of TaCl₃ in hydrochloric acid yields [Ta₆Cl₁₄]·7H₂O, which serves as the established precursor for synthesizing [Ta₆Cl₁₂(CN)₆]³⁻/⁴⁻ cluster anions with Ta–Ta bonded octahedral cores [3]. These clusters have been incorporated into hydrogen-bonded frameworks with Mn(II) complexes and exhibit mixed-valence [Ta₆Cl₁₂]²⁺/³⁺/⁴⁺ chemistry with semiconducting properties [4]. The structural metrics of {Ta₆Cl₁₂} (Ta–Ta = 288 pm, Ta–Cl = 244 pm) differ measurably from the niobium analog {Nb₆Cl₁₂} (Nb–Nb = 285 pm, Nb–Cl = 241 pm) [5], providing a quantifiable structural basis for selecting tantalum over niobium when larger lattice parameters and distinct electronic coupling are desired in cluster-based materials.

Thermochemical Reference Standard for Ta-Cl System Modeling and Phase Diagram Construction

The availability of complete thermodynamic data for TaCl₃—ΔH°f = −139.5 kcal/mol, ΔHsub = 62.5 kcal/mol, ΔSsub = 53 cal/(mol·K), ΔG°f = −148.8 kcal/mol at 298.15 K, with temperature-dependent vapor pressure data from 298 to 700 K [6]—makes this compound an essential calibration point for constructing Ta-Cl-H, Ta-C-Cl, and Ta-Cl phase diagrams used in CVD and chemical transport modeling. The thermodynamic gap between TaCl₄ (ΔH°f = −168.8 kcal/mol) and TaCl₃ (ΔH°f = −139.5 kcal/mol) of ~29.3 kcal/mol [7] directly governs the temperature-dependent equilibrium between these species in the vapor phase and is indispensable input for computational thermodynamic software packages (e.g., FactSage, Thermo-Calc).

Quote Request

Request a Quote for Tantalum trichloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.